Dipivefrin
Overview
Description
Dipivefrin, also known as Propine, is a prodrug of epinephrine used in ophthalmic solutions to reduce intraocular pressure in chronic open-angle glaucoma . It is formed by the diesterification of epinephrine and pivalic acid .
Synthesis Analysis
Dipivefrin is synthesized through a six-step process that includes Friedel-Crafts reaction, esterification, N-alkylation, reduction of carbonyl, hydrogenation, and recrystallization . The starting material is the readily available and inexpensive catechol .Molecular Structure Analysis
The molecular formula of Dipivefrin is C19H29NO5 . Its molecular weight is 351.437 Da . The structure includes pivaloyl groups added to the epinephrine molecule, enhancing its lipophilic character and penetration into the anterior chamber .Chemical Reactions Analysis
Dipivefrin penetrates the cornea and is then hydrolyzed to epinephrine by esterase enzymes . This process increases the outflow of the aqueous humour and also reduces its formation .Physical And Chemical Properties Analysis
Dipivefrin Hydrochloride has a molecular weight of 387.9 . It is soluble in DMSO and water . It is recommended to be stored at -20°C .Scientific Research Applications
Metabolism and Hydrolysis
Dipivefrin, a prodrug of epinephrine, undergoes hydrolysis to epinephrine after absorption into the eye, primarily in the cornea. Most of it appears as epinephrine and its metabolites within 15 minutes after topical application. Metanephrine is the major metabolite of epinephrine found in ocular tissues, and the metabolism of dipivefrin-derived epinephrine is similar to that of directly applied epinephrine (Anderson, Davis, & Wei, 1980).
Pharmacokinetics and Ocular Disposition
Dipivefrin is an antiglaucoma prodrug hydrolyzed to active epinephrine by esterases in the cornea. Studies have shown that echothiophate, a cholinesterase inhibitor, is a reversible inhibitor of corneal dipivefrin esterases, affecting the hydrolysis of dipivefrin (Anderson, Richman, & Mindel, 1984). Additionally, the pivalic acid released by dipivefrin's hydrolysis is not metabolized in the eye and is rapidly eliminated, indicating efficient ocular clearance (Tamaru, Davis, & Anderson, 1983).
Mechanism of Action and Clinical Efficacy
Dipivefrin,as an epinephrine pro-drug, becomes more lipophilic due to the addition of two pivalic acid groups to the parent compound, enhancing corneal penetration. It is then converted into active epinephrine by enzymes in ocular tissues. Dipivefrin achieves similar intra-ocular concentrations of epinephrine and reductions in intra-ocular pressure at concentrations about one-tenth that of epinephrine, with fewer extraocular and systemic side effects (Goldberg, Kolker, Kass, & Becker, 1980).
Clinical Studies and Applications
Dipivefrin has been used in clinical studies to assess its effectiveness in lowering intraocular pressure (IOP) compared to epinephrine. A study comparing 0.1% dipivefrin with 2% epinephrine found similar reductions in IOP, with dipivefrin having a significantly lower incidence of burning and stinging after application (Kass, Mandell, Goldberg, Paine, & Becker, 1979). Another study evaluated the efficacy of dipivefrin in combination with beta-blockers in reducing IOP, finding significant decreases in IOP with the addition of dipivefrin to a beta-blocker regimen (Parrow, Hong, Shin, Shi, & McCarty, 1989).
Adverse Effects and Tolerance
While primarily focusing on the application and efficacy of dipivefrin in lowering IOP, some studies also note the occurrence of adverse effects such as follicular conjunctivitis, which resolves upon withdrawal of the medication (Coleiro, Sigurdsson, & Lockyer, 1988).
Safety And Hazards
properties
IUPAC Name |
[2-(2,2-dimethylpropanoyloxy)-4-[1-hydroxy-2-(methylamino)ethyl]phenyl] 2,2-dimethylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO5/c1-18(2,3)16(22)24-14-9-8-12(13(21)11-20-7)10-15(14)25-17(23)19(4,5)6/h8-10,13,20-21H,11H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUJLLGVOUDECM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=C(C=C(C=C1)C(CNC)O)OC(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1048544 | |
Record name | Dipivefrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1048544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Dipivefrin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014592 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Freely soluble as HCl salt, 5.82e-02 g/L | |
Record name | Dipivefrin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00449 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dipivefrin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014592 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Dipivefrin is a prodrug with little or no pharmacologically activity until it is hydrolyzed into epinephrine inside the human eye. The liberated epinephrine, an adrenergic agonist, appears to exert its action by stimulating α -and/or β2-adrenergic receptors, leading to a decrease in aqueous production and an enhancement of outflow facility. The dipivefrin prodrug delivery system is a more efficient way of delivering the therapeutic effects of epinephrine, with fewer side effects than are associated with conventional epinephrine therapy. | |
Record name | Dipivefrin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00449 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Dipivefrin | |
CAS RN |
52365-63-6 | |
Record name | Dipivefrin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52365-63-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dipivefrin [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052365636 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dipivefrin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00449 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dipivefrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1048544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIPIVEFRIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q1PVL543G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Dipivefrin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014592 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
146-147 | |
Record name | Dipivefrin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00449 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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